![molecular formula C10H19Cl2N3O B2368166 2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride CAS No. 2243511-74-0](/img/structure/B2368166.png)
2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride
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Overview
Description
“2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride” is a compound that plays a crucial role in fetal development, ovarian function, and cancer development. It belongs to the class of organic compounds known as alpha amino acid amides . This compound is also known as PAPP-A2.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “this compound” is C10H19Cl2N3O. The molecular weight of the compound is 268.18.Physical And Chemical Properties Analysis
The Inchi Code of “this compound” is 1S/C7H15N3O.2ClH/c8-6-1-3-10 (4-2-6)5-7 (9)11;;/h6H,1-5,8H2, (H2,9,11);2*1H .Scientific Research Applications
Pharmacological Compositions
A significant application of compounds related to 2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride is in the development of pharmaceutical compositions. For instance, N- {2 - [((2S) -3 - {[1- (4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate has been used in therapeutic compositions (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Biological Activity
The synthesis of new biologically active N-substituted derivatives featuring piperidin-1-yl amino acetamide demonstrates potential biological activities. These compounds have been evaluated against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing promising activity (H. Khalid et al., 2014).
Antibacterial Applications
Another research area focuses on acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores for antibacterial applications. Certain compounds were highly effective against various bacterial strains, including Salmonella typhi and Escherichia coli (Kashif Iqbal et al., 2017).
Development of Histamine H3 Receptor Inverse Agonists
Compounds like N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride have been identified as clinical candidates for their potent, selective, and orally active histamine H3 receptor inverse agonist properties. They hold potential for treating human sleep disorders (R. Nirogi et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride, also known as EN300-6488037, is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
EN300-6488037 acts as a potent inhibitor of sEH . By inhibiting sEH, it stabilizes endogenous EETs, leading to an increase in their levels . This results in enhanced anti-inflammatory effects, as EETs are known to have potent anti-inflammatory properties .
Biochemical Pathways
The inhibition of sEH by EN300-6488037 affects the metabolic pathway of EETs . Normally, sEH metabolizes EETs into less biologically active dihydroxyeicosatrienoic acids .
Result of Action
The result of EN300-6488037’s action is an increase in the levels of EETs, leading to enhanced anti-inflammatory effects . This could potentially be beneficial in the treatment of conditions characterized by inflammation.
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound, with its potential therapeutic applications, could be a promising area for future research.
properties
IUPAC Name |
2-[piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-2-7-13(8-10(11)14)9-3-5-12-6-4-9;;/h1,9,12H,3-8H2,(H2,11,14);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPYAADMNZAYQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC(=O)N)C1CCNCC1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2243511-74-0 |
Source
|
Record name | 2-[(piperidin-4-yl)(prop-2-yn-1-yl)amino]acetamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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